REACTION_CXSMILES
|
[C:1]([C:4]1[NH:5][C:6](=[O:9])[S:7][CH:8]=1)(O)=[O:2].S(Cl)([Cl:12])=O>>[Cl:12][C:1]([C:4]1[NH:5][C:6](=[O:9])[S:7][CH:8]=1)=[O:2]
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1NC(SC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)C=1NC(SC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |